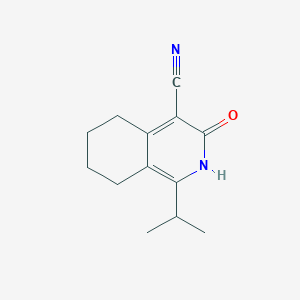
4-iodo-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-iodo-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as iodine, methoxy, sulfonamide, and aromatic amine moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar benzenesulfonamide derivatives and their synthesis, crystal structures, and potential applications in various fields such as nonlinear optics, bioactivity studies, and enzyme inhibition.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or amines. For example, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts was achieved through a quaternization reaction of 4-aminopyridine with methyl benzenesulfonates . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structures of various 4-amino-1-methylpyridinium benzenesulfonate salts were determined, revealing noncentrosymmetric structures suitable for nonlinear optical applications . Similarly, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π–π interactions and hydrogen bonding, forming a three-dimensional network . These studies suggest that the compound of interest may also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the Schiff base derivatives of benzenesulfonamides can exhibit tautomerism, which is important for their photochromic and thermochromic properties . The presence of the sulfonamide group also allows for interactions with enzymes, as seen in the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides . The compound , with its sulfonamide and aromatic amine groups, may similarly engage in biochemical interactions and could be explored as a potential enzyme inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their molecular structure. For example, the presence of methoxy and hydroxy groups can affect the solubility and crystallization behavior of these compounds . Theoretical calculations, such as DFT, can predict vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths, which can be compared with experimental data to validate the molecular structure . The compound of interest, with its iodine and methoxy substituents, is likely to have distinct physical and chemical properties that could be studied using both experimental and computational methods.
科学的研究の応用
Photodynamic Therapy in Cancer Treatment
- Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activity Against Carbonic Anhydrase
- Sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have shown strong inhibitory activity against carbonic anhydrase isozymes. These compounds, characterized by good water solubility and pH stability, have demonstrated potent intraocular pressure-lowering properties, indicating potential applications in ophthalmic conditions (Casini et al., 2002).
Antimicrobial and Antifungal Applications
- Various sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, a study on 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene, and 5,6-dihydropyridazine derivatives containing a sulfonamide moiety showed significant antimicrobial activity, demonstrating their potential as therapeutic agents in fighting infections (El-Gaby et al., 2018).
Photophysicochemical Properties for Photocatalytic Applications
- The study of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents has revealed favorable photophysicochemical properties, making these compounds suitable for photocatalytic applications. The presence of benzenesulfonamide derivatives as substituents significantly impacts the photophysical and photochemical properties of these compounds (Öncül, Öztürk, & Pişkin, 2021).
Inhibition of Phospholipase A2
- A series of benzenesulfonamides has been prepared and evaluated as potent inhibitors of membrane-bound phospholipase A2, a target for therapeutic intervention in inflammatory conditions. These compounds have shown significant inhibition of arachidonic acid liberation, indicating their potential in reducing myocardial infarction size (Oinuma et al., 1991).
特性
IUPAC Name |
4-iodo-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN5O3S/c1-16-15-23(27-18-9-11-21(33-2)12-10-18)29-24(26-16)28-19-5-7-20(8-6-19)30-34(31,32)22-13-3-17(25)4-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMJNDJSQDODMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)
![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)
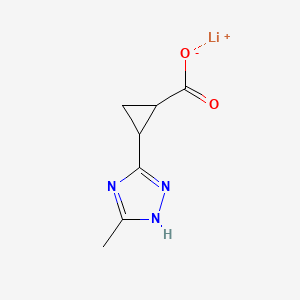
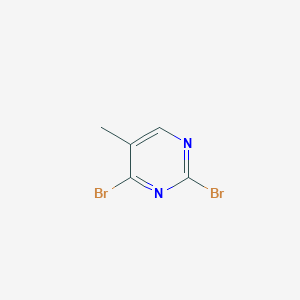
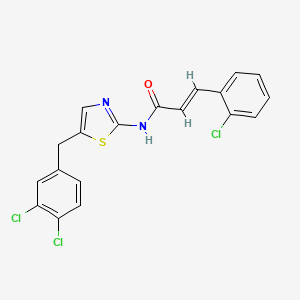

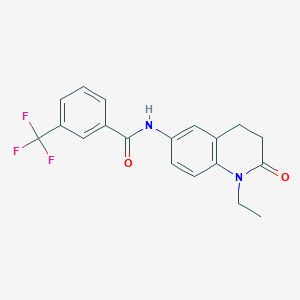
![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
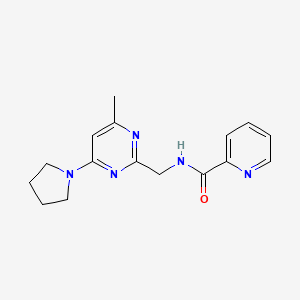
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)
![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
